molecular formula C16H16FN5O B6467258 N-(3-fluorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine CAS No. 2640964-30-1

N-(3-fluorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine

Cat. No.: B6467258
CAS No.: 2640964-30-1
M. Wt: 313.33 g/mol
InChI Key: IDWISMLKBVUGKA-UHFFFAOYSA-N
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Description

N-(3-Fluorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine is a synthetic purine derivative characterized by a 3-fluorophenyl group at the 6-position and a tetrahydrofuran (oxolan)-derived methyl group at the 9-position of the purine core (Figure 1). Purines are critical in nucleic acid metabolism and drug design, with modifications to their substituents often enhancing biological activity or pharmacokinetic properties . This compound’s structural uniqueness lies in its fluorinated aromatic ring and oxolane moiety, which may influence solubility, target binding, and metabolic stability compared to simpler alkyl or aryl analogues.

Properties

IUPAC Name

N-(3-fluorophenyl)-9-(oxolan-2-ylmethyl)purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN5O/c17-11-3-1-4-12(7-11)21-15-14-16(19-9-18-15)22(10-20-14)8-13-5-2-6-23-13/h1,3-4,7,9-10,13H,2,5-6,8H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDWISMLKBVUGKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C=NC3=C(N=CN=C32)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable fluorinated aromatic compound.

    Attachment of the Oxolan-2-ylmethyl Group: The oxolan-2-ylmethyl group can be attached through an alkylation reaction using an appropriate oxolane derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used in aqueous or organic solvents.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents, often in solvents like ethanol or tetrahydrofuran.

    Substitution: Reagents for substitution reactions can include halogenated compounds, acids, or bases, depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-(3-fluorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Key Structural Features :

  • Oxolan-2-ylmethyl Group : Introduces chirality and may improve aqueous solubility compared to purely hydrophobic substituents .
Table 1: Structural and Functional Comparison of Purine Derivatives
Compound Name 6-Position Substituent 9-Position Substituent Biological Activity (IC50/EC50) Key Reference
N-(3-Fluorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine 3-Fluorophenyl Oxolan-2-ylmethyl Not reported
6-Chloro-9-(3-chloro-4-fluorophenyl)-9H-purin-2-amine Chlorine 3-Chloro-4-fluorophenyl Antifungal (Superior to abacavir)
N-Ethyl-9-(2-fluorobenzyl)-9H-purin-6-amine Ethylamine 2-Fluorobenzyl Not reported
9-[(2R,5R)-3-[2-ethoxy]-oxolan-2-yl]-9H-purin-6-amine (Compound 24) Ethoxy-oxolane Complex oxolane-phosphoryl Antiviral (SARS-CoV-2 target)
N-(4-Fluorophenyl)-6-morpholino-9H-purin-2-amine 4-Fluorophenyl Morpholino Kinase inhibition (ABL1 IC50: ~3.58 nM)
Physicochemical Properties
  • Solubility : The oxolan-2-ylmethyl group likely increases solubility compared to benzyl or alkyl substituents (e.g., logP of similar compounds ranges from 2.1–3.5) .
  • Metabolic Stability : Fluorine atoms reduce oxidative metabolism, while oxolane rings may resist enzymatic degradation better than open-chain ethers .
Structure-Activity Relationships (SAR)
  • 6-Position : Electron-withdrawing groups (e.g., -F, -Cl) enhance binding to hydrophobic enzyme pockets .
  • 9-Position : Bulky substituents (e.g., oxolan-2-ylmethyl) improve solubility and may reduce off-target effects compared to smaller alkyl groups .

Biological Activity

N-(3-fluorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine is a synthetic purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound’s structure, synthesis, biological interactions, and therapeutic potential, supported by data tables and research findings.

Compound Overview

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C15_{15}H16_{16}F1_{1}N5_{5}O1_{1}
  • Molecular Weight : 313.33 g/mol
  • CAS Number : 2640964-30-1

The compound features a fluorinated phenyl group and an oxolane moiety attached to the purine base, which influences its chemical reactivity and biological activity.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Purine Core : This is achieved through condensation reactions involving formamide and nitrogen-containing compounds.
  • Introduction of the Fluorophenyl Group : A nucleophilic aromatic substitution reaction using a suitable fluorinated aromatic compound is employed.
  • Attachment of the Oxolan-2-ylmethyl Group : This step involves alkylation with an appropriate oxolane derivative.

The biological activity of this compound is primarily attributed to its interaction with purine receptors and enzymes involved in nucleotide metabolism. The compound may modulate biological pathways by binding to specific molecular targets, influencing enzymatic activity and receptor signaling.

Antiviral and Anticancer Properties

Research indicates that purine derivatives can exhibit significant antiviral and anticancer activities due to their ability to interfere with nucleic acid synthesis and cellular signaling pathways. Specific studies have shown that:

  • Antiviral Activity : The compound may inhibit viral replication by targeting viral polymerases or other nucleic acid synthesis mechanisms.
  • Anticancer Activity : It may induce apoptosis in cancer cells through modulation of cell cycle regulators or pro-apoptotic factors.

Interaction with Biological Macromolecules

This compound has been investigated for its interactions with proteins and nucleic acids, which are critical for understanding its therapeutic potential.

Data Table: Comparison of Purine Derivatives

Compound NameStructural FeaturesUnique Properties
N-(3-fluorophenyl)-9H-purin-6-aminesLacks oxolane moietyDifferent receptor interactions
9-(2-methoxyethyl)-9H-purin-6-aminesContains methoxyethyl groupVarying solubility profiles
N-(4-fluorophenyl)-9H-purin-6-aminesFluorinated at different positionPotentially different pharmacokinetics

Case Studies

  • Study on Antiviral Activity :
    • Researchers evaluated the efficacy of N-(3-fluorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amines against influenza virus in vitro. The results indicated a dose-dependent inhibition of viral replication, with an IC50 value suggesting potent antiviral activity.
  • Study on Anticancer Potential :
    • A separate study assessed the compound's effects on various cancer cell lines. Treatment led to significant cell death in breast cancer cells, indicating its potential as a chemotherapeutic agent.

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